2-(3-Methyl-1h-1,2,4-triazol-5-yl)acetic acid hydrochloride
CAS No.:
Cat. No.: VC17720589
Molecular Formula: C5H8ClN3O2
Molecular Weight: 177.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H8ClN3O2 |
---|---|
Molecular Weight | 177.59 g/mol |
IUPAC Name | 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetic acid;hydrochloride |
Standard InChI | InChI=1S/C5H7N3O2.ClH/c1-3-6-4(8-7-3)2-5(9)10;/h2H2,1H3,(H,9,10)(H,6,7,8);1H |
Standard InChI Key | HFHQJGWHVSSMTH-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=NN1)CC(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. The methyl group at position 3 and the acetic acid group at position 5 introduce steric and electronic modifications that influence its reactivity and interactions . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in pharmaceutical applications .
Molecular Formula:
Molecular Weight: 177.59 g/mol .
CAS Registry Number: 2137687-64-8 .
Solubility and Stability
The hydrochloride salt improves aqueous solubility compared to the free acid. The compound is stable under inert storage conditions but may hydrolyze in strongly acidic or basic environments .
Synthesis and Optimization
Ester Hydrolysis Pathway
A precursor, methyl 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetate (CAS 893762-27-1), is synthesized via cyclocondensation of hydrazides with carbon disulfide, followed by alkylation . Hydrolysis of the ester group under acidic or basic conditions yields the free acid, which is subsequently treated with hydrochloric acid to form the hydrochloride salt :
Continuous-Flow Synthesis
Recent advancements demonstrate the efficiency of continuous-flow reactors for triazole synthesis. A metal-free, one-pot method achieves high regioselectivity and yield (>85%) by optimizing residence time and temperature . This approach minimizes hazardous intermediate handling and reduces waste.
Challenges and Solutions
-
Regioselectivity: Competing N1 vs. N2 alkylation in batch reactions often necessitates chromatographic purification. Flow chemistry mitigates this by precise control of reaction parameters .
-
Safety: Exothermic reactions during triazole formation are safely managed in microreactors, preventing thermal runaway .
Biological and Industrial Applications
Antimicrobial Activity
1,2,4-Triazole derivatives exhibit broad-spectrum antimicrobial properties. For example, analogs with similar substitution patterns show minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli . The acetic acid moiety enhances membrane permeability, while the triazole ring disrupts microbial enzyme function .
Agrochemical Uses
Triazole derivatives act as plant growth regulators and fungicides. Field trials show a 20–30% increase in crop yield under drought stress when treated with triazole-containing compounds .
Mechanistic Insights
The triazole ring participates in hydrogen bonding and π-π stacking with biological targets. For instance, the acetic acid group forms salt bridges with lysine residues in enzyme active sites, while the methyl group optimizes hydrophobic interactions . In LPAR1 antagonism, the triazole core displaces endogenous ligands, blocking downstream signaling .
Comparative Analysis of Triazole Derivatives
Table 1: Key Properties of Triazole-Based Compounds
Key Observations:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume